Ethyl sulfoacetate

Übersicht

Beschreibung

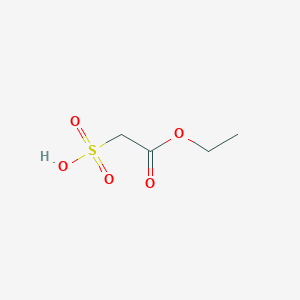

Ethyl sulfoacetate is an organic compound with the molecular formula C4H8O5S. It is a sulfonated ester, specifically an ethyl ester of sulfoacetic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Vorbereitungsmethoden

Ethyl sulfoacetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl chloroacetate with sodium sulfite in the presence of a catalyst at elevated temperatures. This reaction typically occurs at temperatures above 75°C to ensure the complete conversion of the reactants into the desired product . Industrial production methods often involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Ethyl sulfoacetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, this compound can hydrolyze to form sulfoacetic acid and ethanol.

Reduction: It can be reduced to form this compound derivatives.

Substitution: This compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles. Common reagents used in these reactions include water for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Ethyl sulfoacetate is increasingly recognized for its role in pharmacological research, particularly in the context of biomarker development and therapeutic assessment.

- Biomarker for Alcohol Consumption : this compound serves as a metabolite of ethanol, making it a valuable biomarker for assessing recent alcohol consumption. Studies have demonstrated its utility in clinical trials focused on alcohol use disorder, where it is measured alongside ethyl glucuronide (EtG) to provide a more accurate picture of alcohol intake and abstinence (Dahl et al., 2011) .

- Clinical Toxicology : The compound is instrumental in forensic toxicology, particularly in differentiating between antemortem and postmortem alcohol consumption. It aids in the interpretation of toxicological results, enhancing the reliability of conclusions drawn from blood and urine analyses (Bertholf et al., 2011) .

Environmental Applications

This compound has notable implications in environmental science, particularly concerning bioremediation and ecological research.

- Bioremediation : Research indicates that this compound can enhance the resistance of microorganisms to heavy metals, facilitating bioremediation efforts. Its application in developing resilient biological agents for environmental cleanup demonstrates its potential in ecological restoration projects (Liu et al., 2017) .

- Atmospheric Chemistry : The compound plays a role in studying aerosol behavior and hygroscopic growth, contributing to our understanding of atmospheric processes and climate modeling. Its involvement in aerosol research underscores its significance in environmental monitoring (Estillore et al., 2016) .

Analytical Chemistry Applications

In analytical chemistry, this compound is utilized for method development and validation in various assays.

- High-Performance Liquid Chromatography (HPLC) : this compound is often analyzed using HPLC coupled with mass spectrometry to quantify its presence in biological samples. This method is critical for accurate measurement in clinical trials assessing alcohol consumption (Weinmann et al., 2004) .

- Sample Preparation Techniques : Recent studies have focused on optimizing sample preparation methods for this compound analysis, aiming to improve efficiency and accuracy while minimizing interferences from other substances present in biological matrices (Hegstad et al., 2023) .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings / Insights |

|---|---|---|

| Pharmacology | Biomarker for Alcohol Consumption | Enhances accuracy in clinical trials assessing alcohol use disorder |

| Clinical Toxicology | Differentiates between antemortem and postmortem alcohol consumption | |

| Environmental Science | Bioremediation | Enhances microbial resistance to heavy metals |

| Atmospheric Chemistry | Contributes to understanding aerosol behavior and climate modeling | |

| Analytical Chemistry | HPLC Analysis | Provides reliable quantification methods for biological samples |

| Sample Preparation Optimization | Improves efficiency and reduces interferences |

Case Studies

- Clinical Trials on Alcohol Consumption : A study involving 18 participants administered varying doses of alcohol demonstrated the effectiveness of measuring both ethyl sulfate and ethyl glucuronide as biomarkers for recent alcohol intake. The findings highlighted the importance of these metabolites in evaluating treatment outcomes for alcohol use disorders (Dahl et al., 2011) .

- Forensic Analysis Method Development : Research focused on developing robust HPLC methods for quantifying ethyl sulfate and ethyl glucuronide in postmortem blood samples has shown promising results. The study emphasized the need for precise analytical techniques to differentiate between pre-existing alcohol levels and those formed postmortem (Hegstad et al., 2023) .

Wirkmechanismus

The mechanism of action of ethyl sulfoacetate involves its interaction with various molecular targets. In biochemical reactions, it can act as a substrate for enzymes, leading to the formation of sulfonated products. The sulfonate group in this compound is highly reactive, allowing it to participate in various chemical transformations. The pathways involved often include nucleophilic substitution and hydrolysis reactions .

Vergleich Mit ähnlichen Verbindungen

Ethyl sulfoacetate can be compared with other similar compounds, such as:

Ethyl acetate: Unlike this compound, ethyl acetate does not contain a sulfonate group and is primarily used as a solvent.

Mthis compound: This compound is similar to this compound but has a methyl group instead of an ethyl group, leading to slightly different chemical properties.

Sodium sulfoacetate: This is the sodium salt of sulfoacetic acid and is used in similar applications but has different solubility and reactivity properties .

This compound stands out due to its unique combination of an ester and a sulfonate group, making it a versatile compound in various chemical and industrial applications.

Biologische Aktivität

Ethyl sulfoacetate is an organic compound that has garnered interest in various biological studies due to its potential therapeutic properties. This article explores its biological activity, including its pharmacological effects, cytotoxicity, and other relevant findings from recent research.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfonate group attached to an acetate moiety. Its chemical formula is . The compound's structure allows it to participate in various biochemical reactions, making it a candidate for further exploration in medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds similar to this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, a study reported that extracts containing this compound demonstrated significant activity against HeLa (cervical cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer) cell lines. The IC50 values for these extracts were notably lower than those for standard chemotherapeutic agents, suggesting a promising avenue for cancer treatment .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Comparison Control (Vinblastine) IC50 (µg/mL) |

|---|---|---|

| HeLa | 13.5 | 2.34 |

| PC-3 | 25.3 | 6.61 |

| MCF-7 | Moderate | N/A |

Antioxidant Activity

This compound also exhibits antioxidant properties . The compound has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity is often measured using IC50 values, with lower values indicating stronger activity. In comparative studies, this compound's antioxidant capacity was found to be moderate when benchmarked against established antioxidants like ascorbic acid .

Antibacterial Activity

In addition to its anticancer and antioxidant properties, this compound has demonstrated antibacterial activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of conventional antibiotics, indicating its potential as an alternative treatment for bacterial infections .

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Comparison Control (Ciprofloxacin) MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 62.5 | 1.56 |

| Escherichia coli | 250 | 3.125 |

| Pseudomonas aeruginosa | 500 | N/A |

Case Studies

Several case studies have been published focusing on the application of this compound in clinical settings:

- Clinical Trials on Alcohol Consumption : A study investigated the use of ethyl sulfate (a metabolite related to this compound) as a biomarker for alcohol consumption. The findings indicated that ethyl sulfate could effectively indicate recent alcohol intake, thus showcasing its relevance in clinical toxicology .

- Developmental Toxicity Assessment : Research on the developmental effects of related compounds suggested that while some sulfates exhibit toxicity, this compound's effects remain under investigation. Preliminary data suggest it may not pose significant reproductive risks compared to other sulfated compounds .

Eigenschaften

IUPAC Name |

2-ethoxy-2-oxoethanesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O5S/c1-2-9-4(5)3-10(6,7)8/h2-3H2,1H3,(H,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPPWLBQPPBIGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480908 | |

| Record name | ethyl sulfoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89124-45-8 | |

| Record name | ethyl sulfoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.